molecular formula C11H11N B1329718 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile CAS No. 71172-78-6

1-(4-Methylphenyl)-1-cyclopropanecarbonitrile

Cat. No. B1329718
CAS RN: 71172-78-6
M. Wt: 157.21 g/mol
InChI Key: NMDIWHQRZLXXNV-UHFFFAOYSA-N
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Description

The compound "1-(4-Methylphenyl)-1-cyclopropanecarbonitrile" is a chemical that features a cyclopropane ring, a nitrile group, and a 4-methylphenyl substituent. Cyclopropane derivatives are of significant interest due to their presence in various biologically active compounds and their utility in organic synthesis. The presence of the nitrile group allows for further functionalization, making such compounds versatile intermediates in synthetic chemistry.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be complex due to the strain in the three-membered ring. However, the literature provides examples of synthetic routes to similar compounds. For instance, the synthesis of 3-(4-aminophenyl) cyclopropane-1,1,2,2-tetracarbonitrile involves a multi-step process starting from commercially available 4-nitrobenzaldehyde, with a total yield of 65.25% from malononitrile . Although not the same compound, this synthesis provides insight into the methodologies that could potentially be adapted for the synthesis of "1-(4-Methylphenyl)-1-cyclopropanecarbonitrile."

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of cyclopropane derivatives. For example, the crystal structure of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate was investigated, revealing an orthorhombic crystal class and intermolecular hydrogen bonds . While this compound is not identical to "1-(4-Methylphenyl)-1-cyclopropanecarbonitrile," the study demonstrates the type of structural information that can be obtained for cyclopropane derivatives.

Chemical Reactions Analysis

Cyclopropane derivatives can undergo various chemical reactions due to the reactivity of the cyclopropane ring and the functional groups attached to it. For example, the photochemical cis-trans isomerization of 1,2-bis(4-methoxyphenyl)cyclopropanes involves a chain process with a cation radical as a chain carrier . This highlights the potential for "1-(4-Methylphenyl)-1-cyclopropanecarbonitrile" to participate in photochemical reactions, although specific reactions would depend on the exact structure and substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives can be influenced by their molecular structure. The microwave spectrum of cyclopropane(1,1)dicarbonitrile has been studied, providing rotational constants and bond length estimates . Such spectroscopic data are essential for understanding the physical properties of cyclopropane compounds. Additionally, the inclusion compounds of cyclopropane derivatives with ethanol guests have been studied, revealing different host-guest stoichiometries and hydrogen bonding schemes . These studies suggest that "1-(4-Methylphenyl)-1-cyclopropanecarbonitrile" may form inclusion compounds and exhibit specific intermolecular interactions.

Scientific Research Applications

Chemical Synthesis and Reactions

1-(4-Methylphenyl)-1-cyclopropanecarbonitrile serves as a precursor in the synthesis of complex organic compounds. For instance, it has been involved in the cyanation reactions to form carbonitriles, demonstrating its utility in constructing carbon-nitrogen bonds, which are crucial in various organic synthesis pathways. This process involves the transformation of N-aryl compounds into carbonitriles, showcasing the compound's role in expanding the versatility of nitrile synthesis (Döpp, Jüschke, & Henkel, 2002).

Phase Behavior Studies

The compound has also been studied for its phase behavior in mixtures, contributing to the understanding of chemical interactions and stability under various conditions. Such research provides insights into the solubility, miscibility, and phase separation of chemical entities, which are essential for industrial applications and formulation science (Giles & Wilson, 2006).

Material Science and Engineering

In material science, the synthesis and manipulation of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile derivatives contribute to the development of new materials with potential applications in electronics, coatings, and as intermediates in the synthesis of more complex molecules. The ability to control and modify the structure of such compounds allows for the fine-tuning of material properties (Shi et al., 2016).

Catalysis and Organic Transformations

Further applications are found in catalysis, where derivatives of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile are used as intermediates in the synthesis of catalysts or as substrates in catalyzed reactions. These studies help in the design of more efficient and selective catalytic processes, crucial for sustainable chemistry and industrial processes (Kopp et al., 2005).

properties

IUPAC Name

1-(4-methylphenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11N/c1-9-2-4-10(5-3-9)11(8-12)6-7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDIWHQRZLXXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50221369
Record name 1-(p-Tolyl)cyclopropanecarbonitrile
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-1-cyclopropanecarbonitrile

CAS RN

71172-78-6
Record name 1-(4-Methylphenyl)cyclopropanecarbonitrile
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Record name 1-(p-Tolyl)cyclopropanecarbonitrile
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Record name 1-(p-tolyl)cyclopropanecarbonitrile
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Record name 1-(P-TOLYL)CYCLOPROPANECARBONITRILE
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